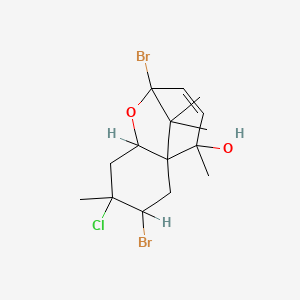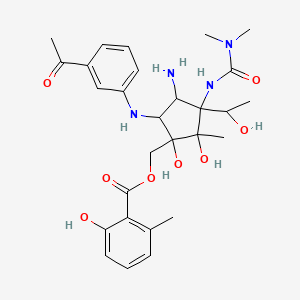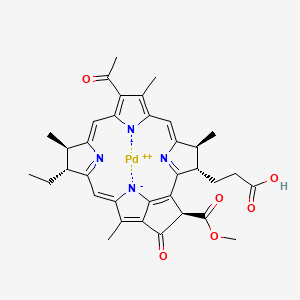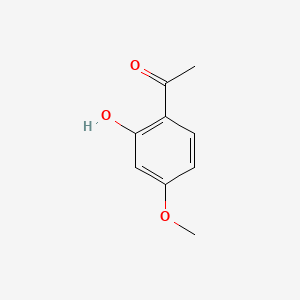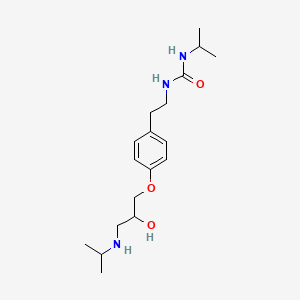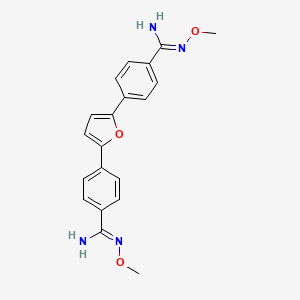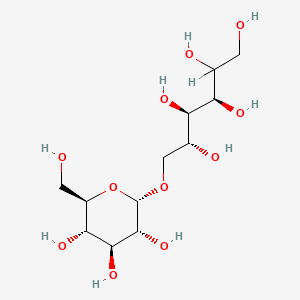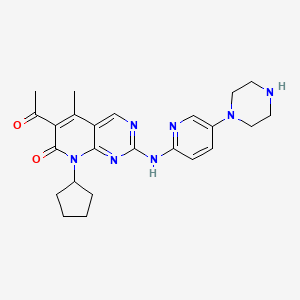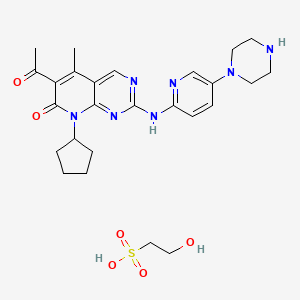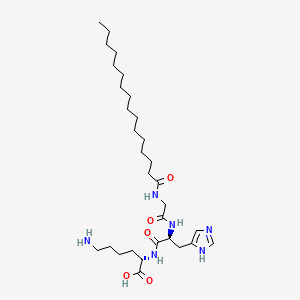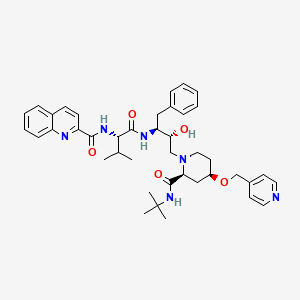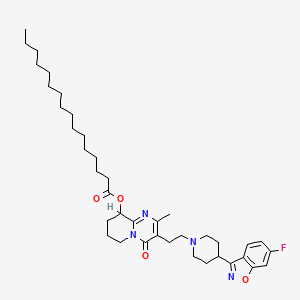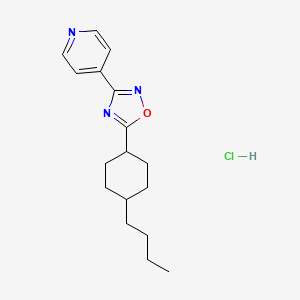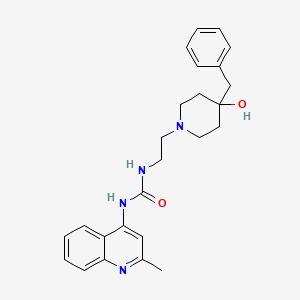
Palosuran
Descripción general
Descripción
Aplicaciones Científicas De Investigación
El palosuran se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas. Algunas de las áreas clave de investigación incluyen:
Mecanismo De Acción
El palosuran ejerce sus efectos uniéndose selectivamente y antagonizando el receptor humano de urotensina II. Este receptor participa en varios procesos fisiológicos, incluida la vasoconstricción y la regulación de la función renal. Al bloquear el receptor, el this compound puede modular estos procesos y proporcionar beneficios terapéuticos potenciales en afecciones como la hipertensión y la nefropatía diabética .
Análisis Bioquímico
Biochemical Properties
Palosuran plays a significant role in biochemical reactions by interacting with the urotensin II receptor, a G-protein-coupled receptor. It inhibits the binding of urotensin II to its receptor, thereby preventing the downstream signaling pathways that lead to vasoconstriction and other pathological effects. This compound has been shown to inhibit calcium mobilization and mitogen-activated protein kinase (MAPK) phosphorylation in response to urotensin II in Chinese hamster ovary cells expressing human and rat urotensin II receptors . Additionally, this compound improves pancreatic and renal function in diabetic rats .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to improve renal blood flow and prevent renal dysfunction in ischemic conditions . In hypertensive patients with type 2 diabetic nephropathy, this compound did not significantly affect albuminuria, blood pressure, glomerular filtration rate, or renal plasma flow . It has shown renoprotective potential in experimental models of renal failure by improving renal blood flow, reducing proteinuria, and preventing glomerular and tubulointerstitial damage . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting the urotensin II receptor-mediated effects .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the urotensin II receptor. By binding to this receptor, this compound prevents the activation of downstream signaling pathways that are typically triggered by urotensin II. This includes the inhibition of calcium mobilization, MAPK phosphorylation, and other signaling events that lead to vasoconstriction and pathological changes . This compound’s ability to inhibit these pathways makes it a potential therapeutic agent for conditions associated with urotensin II receptor activation, such as hypertension and diabetic nephropathy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. It has been shown to improve renal blood flow and prevent renal dysfunction in ischemic conditions within a short duration . Long-term studies in diabetic rats have demonstrated that this compound improves survival, increases insulin levels, and slows the progression of hyperglycemia, glycosylated hemoglobin, and serum lipid levels over a 16-week period . These findings suggest that this compound has both immediate and long-term beneficial effects on renal and metabolic functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on pulmonary arterial hypertension, different dose regimens of this compound were compared with the standard therapy bosentan. It was found that this compound, at doses of 30 mg/kg and 100 mg/kg, was effective in reducing pulmonary arterial pressure, endothelin-1 levels, and urotensin II levels . Additionally, this compound improved cardiac muscle mass and pathology in these models . These results indicate that this compound is effective at various dosages, with higher doses providing more significant therapeutic effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to the urotensin II receptor. It inhibits the binding of urotensin II to its receptor, thereby preventing the activation of downstream signaling pathways that lead to vasoconstriction and other pathological effects . The metabolic pathways influenced by this compound include those related to calcium mobilization, MAPK phosphorylation, and other signaling events associated with the urotensin II receptor . These pathways are crucial for the regulation of vascular tone, renal function, and metabolic homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and reaches peak plasma concentrations within a short time after administration . The plasma concentration-time profile of this compound is characterized by rapid absorption and two peaks after drug administration . The apparent terminal half-life of this compound is approximately 25 hours, and steady-state concentrations are reached after 4-5 days of dosing . Urinary excretion of unchanged this compound is below 3%, indicating that it is primarily metabolized in the body .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the urotensin II receptor, which is a G-protein-coupled receptor located on the cell membrane . By binding to this receptor, this compound exerts its antagonistic effects and prevents the activation of downstream signaling pathways. The localization of this compound to the cell membrane is crucial for its activity, as it allows the compound to effectively inhibit the urotensin II receptor-mediated effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El palosuran se sintetiza a través de una serie de reacciones químicas que involucran la formación de un derivado de urea.
Métodos de producción industrial
La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de reacciones
El palosuran sufre varias reacciones químicas, que incluyen:
Oxidación: El this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales presentes en el this compound.
Sustitución: Las reacciones de sustitución se pueden emplear para introducir diferentes sustituyentes en la molécula de this compound.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en condiciones apropiadas para lograr reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Comparación Con Compuestos Similares
Compuestos similares
SB-611812: Otro antagonista del receptor de urotensina II con propiedades similares al palosuran.
Antagonistas basados en piperazino-isoindolinona: Estos compuestos también se dirigen al receptor de urotensina II y se han estudiado por sus posibles aplicaciones terapéuticas.
Singularidad del this compound
El this compound es único debido a su alta selectividad y potencia como antagonista del receptor de urotensina II. Se ha estudiado ampliamente en entornos preclínicos y clínicos, proporcionando una gran cantidad de datos sobre sus propiedades farmacológicas y sus posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
1-[2-(4-benzyl-4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylquinolin-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-19-17-23(21-9-5-6-10-22(21)27-19)28-24(30)26-13-16-29-14-11-25(31,12-15-29)18-20-7-3-2-4-8-20/h2-10,17,31H,11-16,18H2,1H3,(H2,26,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJCYXOCHXWTHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)NCCN3CCC(CC3)(CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00202406 | |
| Record name | Palosuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
540769-28-6 | |
| Record name | Palosuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=540769-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palosuran [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0540769286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palosuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00202406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALOSURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULD9ZKE457 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Palosuran?
A1: this compound acts as a potent and selective antagonist of the human urotensin II (U-II) receptor (UT receptor). [] This means it binds to the UT receptor and blocks the binding of U-II, preventing the activation of downstream signaling pathways. [, ]
Q2: What are the downstream effects of this compound's antagonism of the UT receptor?
A2: By blocking U-II binding, this compound can inhibit various physiological effects mediated by U-II, including:
- Vasoconstriction: U-II is a potent vasoconstrictor, and this compound has been shown to attenuate U-II-induced vasoconstriction in various vascular beds, such as the aorta and mesenteric arteries. [, ]
- Renal effects: U-II can influence renal hemodynamics, sodium retention, and water excretion. This compound has demonstrated the ability to improve renal blood flow, sodium excretion, and water excretion in animal models of renal dysfunction. [, ]
- Insulin secretion: U-II has been shown to inhibit insulin secretion from the pancreas. Studies in diabetic rats have indicated that this compound treatment can improve pancreatic function, potentially by blocking this inhibitory effect of U-II. []
- Angiogenesis: Research suggests that U-II can promote angiogenesis, the formation of new blood vessels. In vitro and in vivo studies have shown that this compound can inhibit U-II-induced angiogenesis. [, ]
Q3: Does this compound interact with any other targets besides the UT receptor?
A3: While this compound demonstrates high selectivity for the UT receptor, some studies suggest it may also interact with somatostatin receptors. [] Additionally, its binding affinity for UT receptors appears to vary across species, with lower affinity observed in rat models compared to human cells and tissues. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The specific molecular formula and weight of this compound are not consistently reported across the provided research papers.
Q5: Is there any information available regarding the spectroscopic data of this compound, such as NMR or IR spectra?
A5: The provided research papers do not offer details about the spectroscopic data of this compound.
Q6: What is the pharmacokinetic profile of this compound?
A6: this compound displays rapid absorption following oral administration, with a characteristic two-peak plasma concentration profile observed at approximately 1 and 4 hours post-dose. [, ] It exhibits an apparent terminal elimination half-life of approximately 20-25 hours. [, ] Food intake has a minor, clinically insignificant effect on its overall exposure. [] Steady-state concentrations are typically achieved after 4-5 days of repeated dosing. []
Q7: In which in vitro and in vivo models has this compound demonstrated efficacy?
A7: this compound has shown efficacy in various preclinical models, including:
- Animal models of hypertension: Studies in rats with renovascular hypertension have shown that this compound can decrease blood pressure and plasma renin concentration. [, ]
- Animal models of diabetic nephropathy: In diabetic rats, this compound treatment has been associated with improved renal function, including increased renal blood flow, delayed proteinuria, and reduced renal damage. [] It also showed a reduction in 24-hour urinary albumin excretion rate in an open-label study with type 2 diabetic nephropathy patients. []
- Animal models of pulmonary arterial hypertension: this compound has demonstrated comparable efficacy to Bosentan, a standard therapy for pulmonary arterial hypertension, in reducing pulmonary arterial pressure in a rat model. [, ]
- Animal models of cirrhosis: In cirrhotic rats, this compound has been found to decrease portal pressure, improve splanchnic vascular resistance, and increase renal blood flow, sodium, and water excretion. []
- Cell-based assays of angiogenesis: this compound effectively inhibited U-II-induced angiogenesis in human umbilical vein endothelial cells (HUVECs). []
Q8: Have clinical trials been conducted with this compound?
A8: Yes, several clinical trials have been conducted to evaluate the efficacy and safety of this compound in human subjects.
- Type 2 Diabetes Mellitus: A proof-of-concept study in patients with Type 2 diabetes mellitus did not reveal significant effects on insulin secretion, blood glucose levels, or insulin sensitivity after 4 weeks of this compound treatment. []
- Pharmacokinetics in Diabetic Nephropathy: A study assessed the pharmacokinetics and pharmacodynamics of this compound in macroalbuminuric, diabetic patients. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
